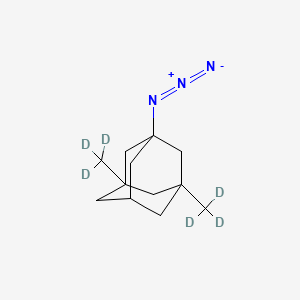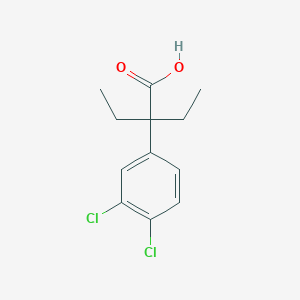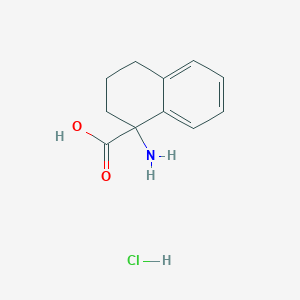![molecular formula C13H13N3O4 B1522843 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid CAS No. 1269151-70-3](/img/structure/B1522843.png)
6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid
Overview
Description
“6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid” is a compound with the CAS Number: 1269151-70-3 . It has a molecular weight of 275.26 . The IUPAC name for this compound is 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]nicotinic acid . The InChI code for this compound is 1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18) .
Molecular Structure Analysis
The InChI code for “6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid” is 1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18) . This code represents the molecular structure of the compound.Scientific Research Applications
Medicinal Chemistry: Drug Synthesis
This compound is utilized in medicinal chemistry for the synthesis of various drugs. Its structure, which includes both pyridine and pyrazole rings, makes it a valuable intermediate in the construction of molecules with potential therapeutic effects. For instance, it can be used to create analogs of known pharmacologically active compounds, where modifications to the pyrazole ring might lead to new drugs with improved efficacy or reduced side effects .
Agriculture: Pesticide Development
In the agricultural sector, this chemical serves as a precursor in the synthesis of pesticides. The pyridine moiety is a common feature in many herbicides and insecticides. Researchers can modify the ethoxycarbonyl and methyl groups to develop new compounds that target specific pests or weeds without harming crops or the environment .
Material Science: Organic Electronics
The pyridine ring present in this compound is often found in materials used for organic electronics, such as light-emitting diodes (LEDs) and solar cells. Its ability to donate and accept electrons makes it a good candidate for creating conductive polymers or small molecules that can be used in electronic devices .
Environmental Science: Pollutant Detection
This compound’s derivatives can be designed to interact with specific environmental pollutants, making them useful in the detection and measurement of harmful substances in the environment. By attaching sensor molecules to the pyridine ring, scientists can create sensitive assays for monitoring water and air quality .
Biochemistry: Enzyme Inhibition
In biochemistry, researchers explore the use of this compound as an enzyme inhibitor. By binding to the active sites of enzymes, it can regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing new treatments .
Chemical Synthesis: Suzuki-Miyaura Coupling
It can act as a ligand or a coupling partner in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers .
Analytical Chemistry: Chromatography
The compound’s structure allows it to be used as a standard or a derivative in chromatographic methods to help identify and quantify other substances. Its unique retention time and spectral properties can aid in the analysis of complex mixtures .
Pharmacology: Receptor Binding Studies
Due to its structural features, this compound can be used in receptor binding studies to understand the interaction between drugs and their targets. Modifying the pyrazole ring can lead to new insights into receptor-ligand interactions, which is fundamental for drug design .
Safety and Hazards
properties
IUPAC Name |
6-(4-ethoxycarbonyl-5-methylpyrazol-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(19)10-7-15-16(8(10)2)11-5-4-9(6-14-11)12(17)18/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTONFNLHDIFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)

![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)


![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)
![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)


![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)
